N-(morpholin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide hydrochloride
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Overview
Description
N-[(morpholin-2-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide hydrochloride is a complex organic compound that features a morpholine ring, a tetrahydropyrimidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(morpholin-2-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the morpholine ring, which can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions . The tetrahydropyrimidine ring can be synthesized using a similar approach, involving the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and solvents to facilitate the reactions and may involve purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(morpholin-2-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-[(morpholin-2-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(morpholin-2-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(morpholin-2-yl)methyl] ethanamine
- N-ethyl-2-morpholin-4-ylethanamine
- 2,6-dimethylmorpholine
- 2,2-dimethylmorpholine
Uniqueness
N-[(morpholin-2-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide hydrochloride is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H15ClN4O4 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
N-(morpholin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H14N4O4.ClH/c15-8-3-7(13-10(17)14-8)9(16)12-5-6-4-11-1-2-18-6;/h3,6,11H,1-2,4-5H2,(H,12,16)(H2,13,14,15,17);1H |
InChI Key |
RRXUJAWMHKJTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CNC(=O)C2=CC(=O)NC(=O)N2.Cl |
Origin of Product |
United States |
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